molecular formula C13H12N4O2S2 B612002 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-5-methyl-1,3,4-thiadiazole CAS No. 1225451-84-2

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-5-methyl-1,3,4-thiadiazole

カタログ番号 B612002
CAS番号: 1225451-84-2
分子量: 320.39
InChIキー: RQVGFDBMONQTBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[(6,7-Dimethoxyquinazolin-4-yl)thio]acetohydrazide is related to the requested compound. It has a molecular formula of C12H14N4O3S, an average mass of 294.330 Da, and a monoisotopic mass of 294.078674 Da .


Molecular Structure Analysis

The molecular structure of the related compound 2-[(6,7-Dimethoxyquinazolin-4-yl)thio]acetohydrazide consists of a quinazoline ring with two methoxy groups at positions 6 and 7, a thio group at position 4, and an acetohydrazide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 2-[(6,7-Dimethoxyquinazolin-4-yl)thio]acetohydrazide include a molecular formula of C12H14N4O3S, an average mass of 294.330 Da, and a monoisotopic mass of 294.078674 Da .

科学的研究の応用

Cancer Therapy: Anti-Angiogenesis

SKLB1002 has been identified as a potent inhibitor of VEGF Receptor 2 (VEGFR2) signaling . This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a key factor in tumor growth and metastasis. By inhibiting VEGFR2, SKLB1002 can significantly reduce angiogenesis, thereby impeding tumor growth and offering a promising avenue for cancer treatment .

Ocular Diseases: Inhibition of Pathological Angiogenesis

In the context of ocular diseases, SKLB1002 has shown potential in treating conditions characterized by pathological angiogenesis, such as diabetic retinopathy and age-related macular degeneration . It inhibits endothelial cell functions critical for angiogenesis, including proliferation, migration, and tube formation, which can contribute to vision loss .

Corneal Neovascularization

SKLB1002 has been studied for its effects on corneal neovascularization (CoNV), a condition where new blood vessels invade the cornea, leading to scarring and impaired vision . The compound’s ability to inhibit angiogenic signaling pathways makes it a candidate for preventing and treating CoNV .

Drug Development: VEGFR2 Kinase Inhibition

As a VEGFR2 kinase inhibitor, SKLB1002 controls the biological activity of this kinase, which is involved in endothelial cell signaling and vascular development . Its specificity and potency make it a valuable tool for developing new drugs targeting VEGFR2-related pathways.

Molecular Medicine: Endothelial Cell Research

In molecular medicine, SKLB1002 aids in the study of endothelial cell behavior, particularly how these cells respond to angiogenic factors . This research has implications for understanding vascular diseases and developing targeted therapies.

Pharmacological Studies: Toxicity and Efficacy

SKLB1002’s pharmacological profile includes studies on its toxicity and efficacy. It has been found to exhibit limited toxicity while effectively inhibiting angiogenesis in vivo, making it a suitable candidate for further drug development .

Biological Assays: Angiogenesis Models

The compound is used in biological assays to test angiogenesis inhibitors. SKLB1002’s effects on angiogenesis can be observed in various models, including zebrafish embryos and human umbilical vein endothelial cells (HUVEC), providing a platform for screening and characterizing antiangiogenic agents .

Therapeutic Research: Dose-Dependent Activity

Research on SKLB1002 includes exploring its dose-dependent activity in therapeutic contexts. Determining the optimal dosing that maximizes efficacy while minimizing adverse effects is crucial for its potential clinical application .

特性

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVGFDBMONQTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-5-methyl-1,3,4-thiadiazole

CAS RN

1225451-84-2
Record name SKLB1002
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the primary mechanism of action of SKLB1002?

A1: SKLB1002 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. [, ] It binds to VEGFR2 and blocks its activation by Vascular Endothelial Growth Factor (VEGF). [] This inhibition disrupts downstream signaling pathways, including Extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinases (JNK), p38, Focal Adhesion Kinase (FAK), and Src. [, ]

Q2: What are the in vitro effects of SKLB1002 on endothelial cells?

A2: Studies have shown that SKLB1002 effectively inhibits various angiogenic processes in human umbilical vein endothelial cells (HUVECs), including:

  • Proliferation: SKLB1002 significantly reduces HUVEC proliferation in a dose-dependent manner. []
  • Migration and Invasion: The compound effectively inhibits both the migratory and invasive capabilities of HUVECs. []
  • Tube Formation: SKLB1002 disrupts the formation of capillary-like structures by HUVECs, a key process in angiogenesis. [, ]

Q3: How does SKLB1002 impact tumor growth and angiogenesis in vivo?

A3: Preclinical studies utilizing zebrafish and murine models have demonstrated promising anti-tumor and anti-angiogenic effects of SKLB1002:

  • Zebrafish Model: SKLB1002 effectively blocked the formation of intersegmental vessels in zebrafish embryos and inhibited tumor-induced microvasculature development. []
  • Murine Xenograft Model: In mice bearing human tumor xenografts, SKLB1002 administration resulted in significant tumor growth inhibition (over 60% reduction compared to controls). [] Immunohistochemical staining for CD31, a marker of blood vessels, confirmed the anti-angiogenic effect of SKLB1002. []

Q4: Can SKLB1002 enhance the efficacy of chemotherapy?

A4: Research suggests that SKLB1002 can induce vascular normalization within tumors, potentially enhancing the delivery and efficacy of chemotherapy. [] In a study utilizing a murine model, pretreatment with SKLB1002 led to a 2.2-fold increase in intratumoral doxorubicin levels compared to doxorubicin alone. [] Moreover, combining SKLB1002 with doxorubicin resulted in a synergistic antitumor effect and significantly reduced metastasis. []

Q5: Beyond cancer, are there other potential applications for SKLB1002 being investigated?

A5: Research has explored the potential of SKLB1002 for treating other diseases characterized by excessive or abnormal angiogenesis, such as:

  • Ocular Angiogenesis: SKLB1002 demonstrated promising results in a murine model of alkali-burn corneal neovascularization, significantly reducing the length and number of new corneal blood vessels. []
  • Psoriasis: In a transgenic mouse model of psoriasis, systemic SKLB1002 treatment effectively reduced ear inflammation, epidermal thickening, and abnormal blood vessel formation. []

Q6: Does SKLB1002 play a role in the relationship between CCDC88A and VEGF in Hepatocellular Carcinoma?

A6: Recent research suggests that SKLB1002 may help elucidate the interplay between CCDC88A and VEGF in Hepatocellular Carcinoma (HCC). [] While the exact mechanism is still under investigation, studies indicate that CCDC88A might regulate VEGF expression through miR-101, impacting the malignant behaviors of HCC cells. Notably, SKLB1002, by inhibiting VEGFR2, further suppressed these malignant behaviors, suggesting a potential connection between CCDC88A-mediated VEGF regulation and VEGFR2 signaling in HCC. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。